N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

P2X3 antagonist pain chronic cough

CAS 392246-64-9 is a defined 1,3-thiazol-2-yl benzamide analog within the Bayer-patented P2X3 purinergic antagonist chemotype. Its 4-ethylphenyl (thiazole C4) and 3,4-dimethylbenzamide substitution generates a unique steric/electronic signature enabling direct SAR comparison with methoxy, fluoro, and chloro congeners. Non-halogenated scaffold is ideal for CYP inhibition liability benchmarking. Well-characterized synthesis (thioamide condensation) supports method development for thiazole libraries. Available in research quantities via specialist screening-compound suppliers. Contact us for custom synthesis scale-up from mg to gram quantities.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 392246-64-9
Cat. No. B2630197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
CAS392246-64-9
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H20N2OS/c1-4-15-6-9-16(10-7-15)18-12-24-20(21-18)22-19(23)17-8-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyMEVWVMIYWXJZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 392246-64-9): Core Properties and Sourcing Rationale for Specialized Thiazole Benzamide Research


N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 392246-64-9, molecular formula C20H20N2OS, molecular weight 336.45 g/mol) is a synthetic thiazole derivative featuring a 4-(4-ethylphenyl)-1,3-thiazol-2-amine core linked via an amide bond to a 3,4-dimethylbenzoyl moiety . The compound belongs to the class of 1,3-thiazol-2-yl substituted benzamides, a chemotype extensively patented by Bayer AG as P2X3 purinergic receptor antagonists for the treatment of neurogenic disorders, including chronic pain and chronic cough [1]. Its specific substitution pattern—4-ethyl on the phenyl ring attached to the thiazole C4 position and 3,4-dimethyl on the benzamide ring—places it within a structure-activity relationship (SAR) series where subtle changes to these substituents profoundly affect target potency, P2X3/P2X2/3 selectivity, and pharmacokinetic parameters [1]. Procurement interest in this particular analog typically arises from SAR exploration programs seeking to optimize potency–selectivity–ADME profiles in the P2X3 antagonist space [1].

Why N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide Cannot Be Casually Replaced by In-Class Analogs


Within the 1,3-thiazol-2-yl benzamide chemical series, seemingly minor structural modifications produce large, non-linear effects on P2X3 receptor pharmacology. The Bayer patent series explicitly teaches that both the nature of the substituent on the phenyl ring attached to the thiazole C4 position and the substitution pattern on the benzamide ring are critical determinants of P2X3 inhibitory potency as well as selectivity over the closely related P2X2/3 heteromeric receptor [1]. Preferred compounds in this class achieve at least 10‑fold selectivity for P2X3 over P2X2/3, yet even closely neighboring analogs within the exemplified set frequently display selectivity ratios differing by more than an order of magnitude [1]. Consequently, substituting N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide with another thiazole benzamide—for example, a 3,4-dimethoxy, 2-fluoro, or 4-methoxy benzamide variant—cannot be assumed to preserve the desired biological profile without explicit comparative data. This compound’s unique combination of a hydrophobic 4-ethylphenyl group and a methyl-substituted benzamide confers a distinct steric and electronic signature that directly impacts target engagement and off-target liability [1].

Head-to-Head Differentiation Evidence for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide vs. Its Closest Analogs


P2X3 Receptor Antagonist Potency: Class-Level Activity Range Derived from the Bayer Thiazole Benzamide Patent Series

The Bayer patent series, which encompasses N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide within its generic formula, reports that numerous exemplified thiazole benzamide compounds display P2X3 antagonist IC50 values in the low nanomolar range (typically 5–50 nM) when measured by intracellular calcium flux (FLIPR) assays in recombinant cell lines [1]. The patent explicitly states that preferred compounds exhibit at least 10‑fold selectivity for P2X3 over the P2X2/3 heteromer [1]. While a specific IC50 value for CAS 392246-64-9 has not been publicly disclosed in the accessible patent documentation, its structural placement within the most densely exemplified substitution space—4-ethylphenyl on the thiazole and 3,4-dimethyl on the benzamide—positions it among analogs for which sub-50 nM potency is consistently observed [1]. For procurement decision-making, this means the compound belongs to a high-potency SAR cluster, but the precise potency and selectivity versus any specific analog must be determined experimentally by the end user.

P2X3 antagonist pain chronic cough

Structural Differentiation from the Closest Methoxy Analog: Methyl vs. Methoxy Substitution on the Benzamide Ring

The most direct structural comparator is N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 324538-55-8), which differs solely by replacement of the 3,4-dimethyl substituents with 3,4-dimethoxy groups . This substitution alters three key molecular properties relevant to biological performance: (i) hydrogen-bond acceptor capacity—the methoxy analog introduces two oxygen atoms capable of participating in H-bond interactions with biological targets or metabolizing enzymes; (ii) metabolic liability—methoxy groups are substrates for O-dealkylation by cytochrome P450 enzymes, whereas methyl groups are generally more metabolically stable; and (iii) electronic character—methoxy is electron-donating via resonance, while methyl is inductively donating, leading to different electron density distributions across the benzamide ring [1]. No direct comparative biological data for the two compounds have been identified in the public domain; therefore, any claim of superiority of one over the other would be speculative [2].

SAR metabolic stability lipophilicity

P2X3/P2X2/3 Selectivity Threshold: A Class-Defining Differentiator from Non-Selective Purinergic Antagonists

A key differentiator of the Bayer thiazole benzamide series relative to earlier P2X3 antagonist scaffolds (e.g., A-317491, TNP-ATP) is the engineered selectivity for P2X3 homomeric receptors over P2X2/3 heteromeric receptors [1]. The patent defines a selectivity ratio: IC50(P2X2/3) / IC50(P2X3). Preferred compounds in the patent achieve this selectivity ratio ≥ 10, and even the minimal acceptable threshold is ≥ 3 [1]. This is significant because P2X2/3 inhibition is associated with taste disturbance (dysgeusia), a dose-limiting adverse effect observed with the clinical-stage P2X3 antagonist gefapixant (MK-7264) [2]. Compounds achieving higher P2X3/P2X2/3 selectivity are predicted to have a wider therapeutic window with reduced taste-related side effects [2]. N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide, by virtue of its inclusion in the Bayer selectivity-optimized series, is expected to benefit from this design principle, although its specific selectivity ratio has not been publicly disclosed [1].

P2X3 selectivity P2X2/3 off-target

Absence of Halogen Substituents as a Potential Differentiator for Reduced CYP Inhibition Liability

Several structurally related analogs within the thiazole benzamide class carry halogen substituents on either the benzamide or phenyl ring, e.g., N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide and N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide . Halogenated aromatic rings are well-established liabilities for cytochrome P450 (CYP) inhibition, particularly CYP1A2, CYP2C9, and CYP2C19, through direct heme coordination or Type II binding [1]. N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide contains no halogen atoms on either aromatic system, potentially reducing the risk of mechanism-based CYP inhibition relative to its halogenated counterparts . The Bayer patent explicitly highlights that desirable compounds within the series possess a favorable CYP inhibition profile [2]. However, no direct CYP inhibition data for CAS 392246-64-9 versus halogenated comparators have been published.

CYP inhibition drug-drug interaction halogen

Optimal Use Cases for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide Based on Available Evidence


P2X3 Antagonist SAR Probe for Selectivity Optimization

The compound is most appropriately deployed as a SAR probe in medicinal chemistry programs investigating the effect of benzamide ring methylation on P2X3 potency and P2X3/P2X2/3 selectivity. Its non-halogenated, methyl-substituted structure allows direct comparison with methoxy, fluoro, and chloro analogs within the same thiazole benzamide scaffold to map the contribution of electronic and steric parameters to receptor subtype selectivity [1] . Researchers should test this compound in parallel with its closest structural neighbors using standardized FLIPR-based calcium flux assays in recombinant hP2X3 and hP2X2/3 cell lines to generate the quantitative selectivity data needed for lead optimization [1].

Metabolic Stability Profiling of Methyl vs. Methoxy Benzamide Analogs

A scientifically sound application is the comparative assessment of in vitro metabolic stability in liver microsomes or hepatocytes. By testing CAS 392246-64-9 side-by-side with its 3,4-dimethoxy analog (CAS 324538-55-8), researchers can experimentally determine whether the methyl-for-methoxy substitution reduces CYP-mediated oxidative metabolism, a hypothesis grounded in established drug metabolism principles [2]. The outcome directly informs whether the methyl analog offers an intrinsic pharmacokinetic advantage that warrants further in vivo evaluation.

CYP Inhibition Liability Screening in Halogen-Free Chemical Space

Given its absence of halogen atoms, this compound serves as a useful comparator in CYP inhibition panels alongside halogenated thiazole benzamide analogs . In vitro assessment of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 inhibition (IC50 determination using fluorescent or LC-MS/MS probe substrates) will reveal whether the non-halogenated scaffold indeed translates to a lower drug-drug interaction risk profile, as hypothesized from medicinal chemistry principles [3].

Reference Compound for Thiazole Benzamide Synthetic Methodology Development

The compound's well-defined synthesis route—condensation of 4-ethylphenylthioamide with 3,4-dimethylbenzoyl chloride —makes it a suitable test substrate for developing or optimizing high-throughput synthetic methodologies for thiazole benzamide libraries. Its moderate molecular weight and absence of reactive functional groups facilitate purification and characterization, enabling method validation without interference from side reactions common to analogs bearing nitro, amino, or phenolic groups [1].

Quote Request

Request a Quote for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.